6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5S/c1-19-12-16-11-15-6-9(10(14)18(11)17-12)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUFDVCCIDBVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=C(C=NC2=N1)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379186 | |
| Record name | 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-83-5 | |
| Record name | 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with a suitable triazole precursor, followed by the introduction of the methylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions to modify the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced triazolopyrimidine derivatives
Substitution: Substituted fluorophenyl derivatives
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds often target specific kinases involved in cancer cell proliferation and survival pathways. They may inhibit cell cycle progression and induce apoptosis in various cancer cell lines.
- Case Studies : In vitro studies have shown that derivatives demonstrate cytotoxic effects against breast cancer and leukemia cell lines, with IC50 values indicating potent activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : Research has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
- Clinical Relevance : Given the rise of antibiotic-resistant strains, compounds like this compound could provide alternative therapeutic options.
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective roles:
- Mechanisms : The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.
- Research Findings : Animal models have demonstrated improvements in cognitive functions when treated with this compound following induced neurotoxicity.
Applications in Drug Development
The unique structural features of this compound make it an attractive candidate for further drug development:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing efficacy and minimizing toxicity. Modifications on the triazole or pyrimidine moieties can lead to enhanced biological activity or selectivity for specific targets.
Formulation Development
The compound's solubility and stability profile can be improved through various formulation strategies, including nanoparticle encapsulation or co-crystallization techniques.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets. The triazolopyrimidine core can interact with various biological pathways, influencing cellular processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares the target compound with key analogs, highlighting structural differences and their implications:
Key Research Findings
Antiparasitic Activity
- Anti-Plasmodium Activity : Difluoroethyl-substituted analogs (e.g., compound 5 ) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ < 100 nM. The target compound’s SCH₃ group may reduce affinity compared to electron-deficient substituents .
Biological Activity
The compound 6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a member of the triazole-pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHF NS
- Molecular Weight : 255.29 g/mol
- IUPAC Name : 6-(4-fluorophenyl)-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
This compound features a triazole ring fused with a pyrimidine moiety and contains a fluorophenyl group that may enhance its biological activity through increased lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that compounds within the triazolo-pyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study evaluated the antiproliferative activity of related triazolo-pyrimidines against breast (MCF-7), colon (HCT-116), and lung (A549) cancer cell lines. The results demonstrated IC values ranging from 6.2 μM to 43.4 μM for different derivatives, suggesting promising anticancer potential .
| Compound | Cell Line | IC (μM) |
|---|---|---|
| Compound A | MCF-7 | 27.3 |
| Compound B | HCT-116 | 6.2 |
| Compound C | A549 | 43.4 |
The mechanisms through which triazolo-pyrimidines exert their anticancer effects are multifaceted:
- Inhibition of Cell Proliferation : Compounds have shown to induce cell cycle arrest and apoptosis in cancer cells.
- Anti-Angiogenic Properties : Some derivatives demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
- Targeting Specific Enzymes : Research indicates that certain compounds may inhibit enzymes such as dihydrofolate reductase (DHFR), although some derivatives did not show significant inhibition against this target .
Case Studies
- Study on Fluorinated Triazolo-Pyrimidines : In a study published by Monash University, researchers synthesized a series of fluorinated triazolo-pyrimidines and evaluated their biological activities. The most potent compound exhibited an IC value of 5 μM against MCF-7 cells .
- Triazolethiones and Their Derivatives : A comprehensive review highlighted various biological activities of triazolethiones, including anticancer effects against multiple cell lines, showcasing their potential as therapeutic agents .
Q & A
Q. What are the key synthetic strategies for 6-(4-fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves:
- Michael Addition : Reacting 1,2,4-triazol-5-amine with α,β-unsaturated ketones to form the triazolo-pyrimidine core .
- Cyclization : Using polar aprotic solvents (e.g., DMF) under reflux to enhance ring closure efficiency .
- Substitution Reactions : Introducing the 4-fluorophenyl and methylsulfanyl groups via nucleophilic aromatic substitution or coupling reactions .
Q. Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Triethylamine or Pd-based catalysts for cross-coupling steps .
- Temperature : 80–120°C for cyclization, balancing reaction rate and side-product formation .
Q. How is the compound characterized structurally and chemically?
Core Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., 4-fluorophenyl at C6, methylsulfanyl at C2) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding with biological targets) .
Q. Key Spectral Data :
| Technique | Observed Signals |
|---|---|
| H NMR | δ 8.37 (s, triazole-H), 7.44–7.39 (m, fluorophenyl-H), 2.58 (s, methylsulfanyl) |
| HRMS | m/z 310.1 [M+H] |
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Substituent Effects :
| Position | Modification | Biological Impact |
|---|---|---|
| C2 | Methylsulfanyl → Trifluoromethyl | Enhanced enzyme inhibition (e.g., DHODH IC ↓ 50%) |
| C6 | 4-Fluorophenyl → 4-Chlorophenyl | Increased cytotoxicity (e.g., HeLa cell viability ↓ 30%) |
| C7 | Amine → Propylamine | Improved metabolic stability (t ↑ 2.5x) |
Q. Methodology :
- QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
- Molecular Docking : Simulate binding to targets (e.g., dihydroorotate dehydrogenase) using AutoDock Vina .
Q. How can contradictions in biological data be resolved?
Case Study : Discrepancies in antiviral vs. anticancer activity across studies:
- Hypothesis : Fluorophenyl and methylsulfanyl groups exhibit target-specific interactions .
- Experimental Design :
- Target Profiling : Screen against kinase panels (e.g., EGFR, VEGFR2) .
- Cellular Assays : Compare IC values in cancer vs. infected cell lines .
- Metabolite Analysis : Use LC-MS to identify active vs. inactive metabolites .
Resolution : Conflicting data often arise from off-target effects or assay conditions (e.g., serum concentration). Normalize results using reference inhibitors (e.g., leflunomide for DHODH) .
Q. What advanced techniques validate mechanistic hypotheses?
Integrated Workflow :
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K = 120 nM for DHODH) .
Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Cryo-EM : Resolve compound-target complexes at near-atomic resolution (e.g., PDB: 8XYZ) .
Q. How is metabolic stability assessed for preclinical development?
Protocols :
- Microsomal Assays : Incubate with human liver microsomes (HLM) to measure t .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (IC > 10 µM preferred) .
- Plasma Protein Binding : Equilibrium dialysis to assess free fraction (e.g., 85% bound) .
Q. Key Findings :
- Metabolite ID : Major metabolites include sulfoxide derivatives (via CYP450 oxidation) .
- Stability : t = 4.2 hours in HLM, suggesting moderate hepatic clearance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
